Lipophilicity (XLogP3‑AA) Comparison: –OCF₃ vs. –OCH₃ and –Cl Analogs
The computed partition coefficient (XLogP3‑AA) of the target compound is 4.2, which is 1.1 log units higher than that of the 4‑methoxy analog (XLogP3‑AA = 3.1) and 0.6 log units higher than the 4‑chloro analog (XLogP3‑AA = 3.6). This increase reflects the strong lipophilic character of the –OCF₃ group and predicts superior membrane permeability and CNS penetrability when the compound is used as a pharmacophore scaffold. In procurement, this property difference dictates that the target compound cannot be replaced by the methoxy or chloro analogs without altering logD‑driven partitioning in biological assays or synthetic extraction workflows.[1]
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 4‑[4‑(4‑Methoxybenzyl)piperazin‑1‑yl]phenol (XLogP3‑AA = 3.1); 4‑[4‑(4‑Chlorobenzyl)piperazin‑1‑yl]phenol (XLogP3‑AA = 3.6) |
| Quantified Difference | Δ = +1.1 (vs. OCH₃); +0.6 (vs. Cl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15), fragment‑based algorithm. |
Why This Matters
A difference of ≥0.6 log units in XLogP3‑AA corresponds to a roughly 4‑fold difference in octanol/water partition, which directly impacts extraction efficiency, chromatographic retention, and passive membrane permeability in cellular assays.
- [1] PubChem Computed Properties for CID 30746969 (target), CID 11128633 (4‑methoxy analog), and CID 2835940 (4‑chloro analog). National Center for Biotechnology Information (2026). View Source
